molecular formula C17H13Cl2N3O3S2 B12209205 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B12209205
M. Wt: 442.3 g/mol
InChI Key: MBXRAYDTMLNXFM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorobenzylsulfonyl group and at the 2-position with a 4-chlorophenylacetamide moiety. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the chloro substituents contribute to lipophilicity and electronic effects.

Properties

Molecular Formula

C17H13Cl2N3O3S2

Molecular Weight

442.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H13Cl2N3O3S2/c18-13-7-5-11(6-8-13)9-15(23)20-16-21-22-17(26-16)27(24,25)10-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21,23)

InChI Key

MBXRAYDTMLNXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrate Selection : Aryl carboxylic acids (e.g., 2-chlorobenzylsulfonylacetic acid) react with thiosemicarbazide under acidic conditions.

  • Cyclization : POCl₃ facilitates intramolecular cyclization by dehydrating the intermediate thiosemicarbazide derivative, forming the 1,3,4-thiadiazole ring.

  • Isolation : The product 5-(2-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine is precipitated via basification and recrystallized from ethanol.

Table 1: Representative Cyclocondensation Conditions

ParameterValue/DescriptionSource
Carboxylic Acid2-Chlorobenzylsulfonylacetic acid
ReagentThiosemicarbazide, POCl₃
Temperature80–90°C (1 hour)
WorkupBasification to pH 8, recrystallization
Yield70–85%

The introduction of the 2-chlorobenzylsulfonyl group at the 5-position of the thiadiazole ring is critical. Two primary approaches are documented:

Direct Sulfonation via Sulfonyl Chloride

  • Reagent : 2-Chlorobenzylsulfonyl chloride reacts with the thiadiazole intermediate under basic conditions (e.g., pyridine or K₂CO₃).

  • Mechanism : Nucleophilic substitution at the thiadiazole’s 5-position replaces a leaving group (e.g., thiol or chloride) with the sulfonylbenzyl moiety.

Table 2: Sulfonation Reaction Parameters

ParameterValue/DescriptionSource
Substrate5-Mercapto-1,3,4-thiadiazol-2-amine
Sulfonating Agent2-Chlorobenzylsulfonyl chloride
SolventAcetone or DMF
CatalystPotassium carbonate
TemperatureRoom temperature (3–4 hours)
Yield65–78%

Oxidation of Thiol Intermediates

  • Alternative Route : Thiol-containing thiadiazoles (e.g., 5-mercapto derivatives) are oxidized to sulfonic acids using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) , followed by conversion to sulfonyl chlorides.

Amidation with 2-(4-Chlorophenyl)acetyl Chloride

The final step involves coupling the 2-(4-chlorophenyl)acetyl group to the thiadiazole’s 2-amino group. This is achieved via carbodiimide-mediated amidation .

Coupling Protocol

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in anhydrous acetonitrile.

  • Mechanism : EDC activates the carboxylic acid (in situ generated from the acetyl chloride), enabling nucleophilic attack by the thiadiazole’s amine group.

Table 3: Amidation Reaction Conditions

ParameterValue/DescriptionSource
Amine Substrate5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine
Acylating Agent2-(4-Chlorophenyl)acetyl chloride
Coupling ReagentsEDC, HOBt
SolventAnhydrous acetonitrile
TemperatureReflux (2 hours)
Yield60–75%

Purification and Characterization

Purification Techniques

  • Recrystallization : Crude products are purified using ethanol or methanol, yielding crystalline solids.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluent resolves impurities.

Analytical Validation

  • Spectroscopy :

    • ¹H/¹³C NMR : Confirms substituent integration and electronic environments.

    • FT-IR : Identifies amide (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.

  • Elemental Analysis : Validates molecular composition within ±0.4% of theoretical values.

Table 4: Key Spectral Data for Target Compound

Spectral MethodCharacteristic SignalsSource
¹H NMR (500 MHz, DMSO-d₆)δ 7.94 (d, 2H, Ar-H), 7.54 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂SO₂), 2.22 (s, 3H, COCH₃)
FT-IR 1686 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O)

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance yield and reproducibility for cyclocondensation and amidation steps.

  • Solvent Recycling : Ethanol and acetonitrile are recovered via distillation.

Quality Control

  • HPLC Purity : ≥98% purity is achieved using C18 columns with acetonitrile/water mobile phases.

Challenges and Mitigation Strategies

Side Reactions

  • Thiol Oxidation : Uncontrolled oxidation of mercapto intermediates necessitates inert atmospheres.

  • Amide Hydrolysis : Acidic/basic conditions are avoided during amidation to prevent cleavage.

Yield Improvement

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) boosts acylation efficiency.

  • Temperature Gradients : Stepwise heating reduces decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, contributing to advancements in synthetic methodologies .

Biology

This compound has been studied for its potential as an enzyme inhibitor. The presence of the sulfonyl and thiadiazole groups enables interactions with biological targets, making it a candidate for drug development. Research indicates that it may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications .

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures exhibit significant biological activity against cancer cell lines and inflammatory pathways. Its ability to modulate specific molecular targets positions it as a promising lead compound in drug discovery .

Industrial Applications

In industry, this compound can be utilized in developing new materials such as polymers or coatings that require stability and resistance to harsh environmental conditions. The incorporation of thiadiazole and sulfonamide functionalities into materials can enhance their mechanical properties and chemical resistance .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

  • Anticancer Activity: Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives show promising results in inhibiting the growth of breast cancer cells .
  • Antimicrobial Properties: Compounds featuring similar structural motifs have been evaluated for their antimicrobial activity against both bacterial and fungal strains. Results suggest that these compounds possess considerable inhibitory effects comparable to standard antimicrobial agents .
  • Molecular Docking Studies: Advanced computational methods such as molecular docking have been employed to predict the binding affinities of these compounds with relevant biological targets. These studies support the hypothesis that such compounds could serve as effective inhibitors in therapeutic contexts .

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent positions, oxidation states (e.g., sulfonyl vs. thioether), and aromatic ring modifications.

Compound Name Substituents (Thiadiazole 5-/2-Positions) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound : N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide 5: 2-Cl-benzylsulfonyl; 2: 4-Cl-phenylacetamide Not reported Expected S=O IR: ~1350–1150 cm⁻¹; Cl peaks in NMR -
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 5: 4-Cl-benzylsulfonyl; 2: 4-OCH₃-phenylacetamide Not reported S=O IR; OCH₃ δ ~3.8 ppm (¹H NMR)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (4a) 5: 4-Cl-phenyl; 2: 4-methylpiperazine Not reported NH IR: ~3300 cm⁻¹; piperazine δ ~2.5 ppm (¹H NMR)
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 5: CF₃-benzylthio; 2: 4-Cl-phenoxyacetamide Not reported C-F IR: ~1100 cm⁻¹; thioether S-C δ ~120 ppm (¹³C)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5: 4-Cl-benzylthio; 2: isopropyl-methylphenoxyacetamide 132–134 Thioether S-C IR: ~600 cm⁻¹

Notes:

  • Sulfonyl vs.
  • Chloro vs. Methoxy : The 4-chlorophenyl group in the target compound is electron-withdrawing, whereas methoxy (in ’s analog) is electron-donating, altering electronic distribution and π-π stacking interactions .

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